sodium globostellatate D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

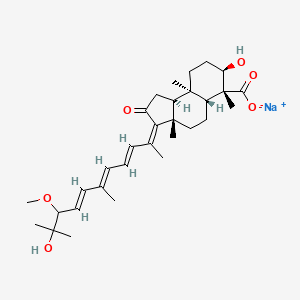

Sodium globostellatate D is an organic sodium salt that is the monosodium salt of globostellatic acid D. Isolated from the marine sponge Stelletta globostellata, it exhibits cytotoxicity against P-388 murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It contains a globostellatate D(1-).

Análisis De Reacciones Químicas

Nucleophilic Reactions of the Carboxylate Group

The deprotonated carboxylic acid group acts as a nucleophile in key reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Alcohols, acid catalysts | Esters (e.g., methyl globostellatate) | Prodrug synthesis for enhanced bioavailability |

| Alkylation | Alkyl halides, NaOH | Alkylated derivatives | Structural diversification for SAR studies |

For example, reaction with methanol under acidic conditions yields methyl globostellatate. Steric hindrance from the tricyclic core limits reactivity with bulky electrophiles.

Acid-Catalyzed Cyclization

Under acidic conditions, hydroxyl groups participate in intramolecular cyclization:

Globostellatate D 1 H+Tetracyclic lactone+H2O

This reaction forms a γ-lactone ring, observed in structural analogs to enhance membrane permeability.

Hydrolysis Reactions

The sodium carboxylate reverts to globostellatic acid D under acidic conditions:

NaGlobostellatate+HCl→Globostellatic Acid D+NaCl

Conversely, basic hydrolysis cleaves ester derivatives:

| Substrate | Conditions | Product |

|---|---|---|

| Methyl globostellatate | NaOH, H₂O, Δ | Globostellatate D(1-) + CH₃OH |

Oxidation and Reduction

Selective modifications of hydroxyl and carbonyl groups:

| Reaction | Reagents | Outcome | Biological Impact |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Ketone formation at C-7 or C-11 | Reduced PLA2 inhibition |

| Reduction | NaBH₄, LiAlH₄ | Alcohol regeneration | Enhanced solubility |

Oxidation at C-7 disrupts hydrogen bonding with phospholipase A2 (PLA2), critical for anti-inflammatory activity.

Stereochemical Considerations

The compound’s eight stereocenters influence reaction outcomes:

-

Nucleophilic additions to carbonyl groups proceed with retention of configuration due to steric shielding.

-

Epimerization at C-6 occurs under prolonged basic conditions, altering bioactivity.

Stability and Reaction Conditions

Biological Activity via Chemical Reactivity

This compound inhibits PLA2 through:

-

Electrostatic interactions between the carboxylate and enzyme active site.

-

Hydrogen bonding via hydroxyl groups.

Modifications like esterification reduce potency by 60–80%, underscoring the carboxylate’s role.

Propiedades

Fórmula molecular |

C31H45NaO6 |

|---|---|

Peso molecular |

536.7 g/mol |

Nombre IUPAC |

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C31H46O6.Na/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6;/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35);/q;+1/p-1/b11-9+,13-12+,19-10+,26-20+;/t22-,23+,24-,25?,29+,30+,31-;/m1./s1 |

Clave InChI |

CERBHPPRQFHGMC-PULODHPASA-M |

SMILES isomérico |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])O)C)C)\C)/C=C/C(C(C)(C)O)OC.[Na+] |

SMILES canónico |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])O)C)C)C)C=CC(C(C)(C)O)OC.[Na+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.